Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate
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Overview
Description
Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic organic compound with the molecular formula C16H22N2O3. It is a derivative of carbamate and is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a benzyl-substituted pyrrolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in the presence of bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used in similar applications.
Benzyl carbamate: Another related compound with a benzyl group attached to the carbamate moiety.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other carbamate derivatives. Its combination of a tert-butyl group and a benzyl-substituted pyrrolidinone moiety makes it particularly valuable in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C19H27N3O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,3)26-18(25)21-10-9-20-17(24)15-11-16(23)22(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,24)(H,21,25) |
InChI Key |
AMRNUDYGJZWSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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